molecular formula C6H10O2 B3425439 Methyl tiglate CAS No. 41725-90-0

Methyl tiglate

Cat. No.: B3425439
CAS No.: 41725-90-0
M. Wt: 114.14 g/mol
InChI Key: YYJWBYNQJLBIGS-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Natural Product Chemistry

Methyl tiglate serves as a valuable synthon in organic synthesis. Its α,β-unsaturated ester functionality allows it to participate in a range of reactions, including Diels-Alder cycloadditions, where its stereochemistry can influence the outcome of the reaction scielo.br. It is also employed in the synthesis of more complex molecules, including natural products and their analogues oup.comnih.govmdpi.com. For instance, it has been used in the synthesis of rearranged drimane (B1240787) derivatives and other octalin structures scielo.br. Furthermore, the tiglate ester moiety itself can function as a protective or blocking group for alcohols in organic synthesis, offering a method for temporary functionalization that can be selectively cleaved acs.org. Its presence has also been noted in certain natural products, such as Nymphaea gardneriana nih.gov.

Historical Perspectives on its Discovery and Early Applications

Tiglic acid, the parent acid of this compound, was first isolated in 1870 from croton oil by Geuther and Fröhlich wikipedia.org. This compound, as an ester derivative, would have been synthesized and studied in conjunction with the broader exploration of tiglic acid's chemistry. Early applications of tiglic acid and its esters, including this compound, were primarily in the fragrance and flavoring industries due to their pleasant, spicy, or fruity odors wikipedia.orgfishersci.beacs.orgfishersci.ie. The historical context also includes its identification alongside its isomer, methyl angelate, in the study of natural products and their chemical characterization acs.orgtandfonline.comni.ac.rs.

Structural Features and Isomeric Considerations

This compound is characterized by its chemical formula C₆H₁₀O₂ and a molecular weight of approximately 114.14 g/mol fishersci.benist.govthermofisher.comnih.govchemeo.comsigmaaldrich.comtcichemicals.com. It is the methyl ester of tiglic acid, which is the trans (E) isomer of 2-methyl-2-butenoic acid.

This compound exists as the (E)-isomer, while its geometric isomer is methyl angelate, which is the (Z)-isomer of 2-methyl-2-butenoate fishersci.betandfonline.comnist.govthermofisher.comnih.govchemeo.com. This E/Z isomerism arises from the restricted rotation around the carbon-carbon double bond studymind.co.uksavemyexams.com. The distinction between this compound and methyl angelate is significant in chemical research, particularly in spectroscopic analysis and reaction outcomes tandfonline.comni.ac.rscdnsciencepub.comscielo.brrsc.orgresearchgate.net. For instance, ¹³C NMR spectroscopy can differentiate between the two isomers, with the methyl groups in methyl angelate appearing at different chemical shifts compared to this compound due to their cis proximity cdnsciencepub.comscielo.br. This stereochemical difference can also influence the regioselectivity and stereoselectivity of reactions such as Diels-Alder cycloadditions scielo.br. The greater thermodynamic stability of the trans (E) isomer (tiglic acid) compared to the cis (Z) isomer (angelic acid) means that isomerization from angelate to tiglate can occur under certain conditions acs.orgtandfonline.comresearchgate.net.

Table 1: Key Isomeric Differences between this compound and Methyl Angelate

FeatureThis compound (E-isomer)Methyl Angelate (Z-isomer)
IUPAC NameMethyl (E)-2-methylbut-2-enoateMethyl (Z)-2-methylbut-2-enoate
Double BondTrans configurationCis configuration
Methyl GroupsMethyls are trans across the double bondMethyls are cis across the double bond
NMR ¹³C (C-methyl)Signals at ~11.8 and 13.9 ppmSignals at ~6 and 20.5 ppm
StabilityMore thermodynamically stableLess thermodynamically stable
OccurrenceFound in some natural products, synthesizedFound in some natural products, synthesized
Reaction BehaviorCan exhibit different regioselectivity/stereoselectivityCan exhibit different regioselectivity/stereoselectivity

Overview of Research Trajectories in Contemporary Chemical Science

Current research involving this compound continues to explore its utility in synthesis and its role in biological systems. Studies have focused on its incorporation into polymers, such as methacrylate-based copolymers, using controlled polymerization techniques like Group Transfer Polymerization (GTP) researchgate.netacs.orgresearchgate.net. The investigation of its reactivity with atmospheric oxidants like ozone is also an area of study, contributing to atmospheric chemistry models rsc.org. Furthermore, research into natural products continues to identify and characterize compounds containing the tiglate ester moiety, prompting further synthetic efforts nih.govni.ac.rsscielo.brresearchgate.netresearchgate.netnih.govfrontiersin.org. The development of efficient and stereoselective synthetic routes for compounds containing the tiglate ester, especially when avoiding isomerization to the tiglate from the angelate form, remains an active area, particularly for potential pharmaceutical applications researchgate.nettcichemicals.com.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Registry Number6622-76-0 nih.govfishersci.benist.govthermofisher.comchemeo.comsigmaaldrich.comtcichemicals.comguidechem.comthegoodscentscompany.com
IUPAC NameMethyl (E)-2-methylbut-2-enoate nih.govfishersci.benist.govchemeo.comtcichemicals.com
Molecular FormulaC₆H₁₀O₂ nih.govnist.govthermofisher.comnih.govchemeo.comsigmaaldrich.comtcichemicals.comguidechem.comthegoodscentscompany.com
Molecular Weight114.14 g/mol nih.govfishersci.benist.govthermofisher.comnih.govchemeo.comsigmaaldrich.comtcichemicals.comguidechem.comthegoodscentscompany.com
AppearanceColorless to almost colorless clear liquid thermofisher.comguidechem.com
Boiling Point138–139 °C fishersci.beguidechem.com
Flash Point39 °C (102 °F) fishersci.beguidechem.com
Solubility (Water)3813 mg/L @ 25°C (estimated) fishersci.befishersci.ie
Solubility (Alcohol)Soluble fishersci.be
Refractive Index1.4350–1.4390 @ 20°C thermofisher.com
Purity (GC)≥97.5% or >98.0% thermofisher.comtcichemicals.comguidechem.com
OdorFruity, sweet, pleasant thegoodscentscompany.com
FlammabilityFlammable liquid and vapor (H226) nih.govtcichemicals.comguidechem.com
Storage TemperatureRoom Temperature (Recommended <15°C, cool and dark place) tcichemicals.comguidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41725-90-0

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

methyl 2-methylbut-2-enoate

InChI

InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4H,1-3H3

InChI Key

YYJWBYNQJLBIGS-UHFFFAOYSA-N

SMILES

CC=C(C)C(=O)OC

Canonical SMILES

CC=C(C)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl Tiglate and Its Analogues

Established Laboratory Synthesis Routes

Conjugate Addition Reactions (e.g., Pyridylcuprates)

Scope and Limitations with Sterically Demanding Substrates

The synthesis of methyl tiglate and its analogues can be influenced by the steric bulk of the reactants. While esterification reactions are generally well-established, employing sterically hindered substrates can present challenges. For instance, the esterification of tiglic acid (a branched α,β-unsaturated carboxylic acid) with bulky alcohols might require more vigorous reaction conditions or specialized catalysts to achieve satisfactory yields. Conversely, when synthesizing tiglate esters with bulky carboxylic acids, the steric hindrance around the carboxyl group can impede the nucleophilic attack by the alcohol. Research into polymerization of tiglate esters, such as this compound, has noted that tiglate esters are typically considered unreactive in radical polymerization due to steric hindrance between the radical chain-end and the adjacent monomer unit acs.org. This suggests that synthetic strategies must carefully consider the spatial arrangement of atoms in both the acid and alcohol components to overcome these limitations.

Biosynthetic Pathways and Enzymatic Synthesis

This compound and related tiglate compounds are also found in nature, often as components of defensive secretions or as flavor compounds. Their biosynthesis involves complex enzymatic pathways.

Origin from Branched-Chain Amino Acids (e.g., Isoleucine)

A significant pathway for the biosynthesis of tiglic acid, the precursor to this compound, originates from the branched-chain amino acid isoleucine researchgate.netnih.govresearchgate.netnih.govebi.ac.ukqiagen.commdpi.com. In several organisms, including carabid beetles, isoleucine is catabolized through a series of enzymatic steps. This process typically involves transamination to 2-keto-3-methylvalerate, followed by oxidative decarboxylation to 2-methylbutanoyl-CoA. Subsequently, β-oxidation of the ethyl side chain leads to the formation of tiglic acid researchgate.netnih.govqiagen.com. Research has shown that feeding experiments with deuterium-labeled isoleucine ([2,3,4,4-(2)H(4)]isoleucine) in Pterostichus (Hypherpes) californicus resulted in the accumulation of deuterium (B1214612) labeling in tiglic and ethacrylic acids, confirming this pathway researchgate.net. Similarly, studies in yeast strains like Saprochaete suaveolens indicate that isoleucine induction is crucial for the production of ethyl tiglate, suggesting a common origin from isoleucine nih.govresearchgate.net.

Involvement of β-Oxidation Pathway Intermediates (e.g., Tiglyl-CoA)

Key intermediates in the biosynthetic pathway from isoleucine include tiglyl-CoA and 2-methylbutyryl-CoA nih.govnih.govebi.ac.uksmpdb.cawikipedia.orgportlandpress.comdacollege.orgwikipedia.org. Tiglyl-CoA is formed during the β-oxidation of isoleucine catabolites nih.govnih.govebi.ac.uknih.govsmpdb.cawikipedia.org. For instance, in the metabolism of isoleucine in Pseudomonas putida, tiglyl-CoA hydrase and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase are induced by growth on isoleucine, 2-keto-3-methylvalerate, 2-methylbutyrate, or tiglate nih.govebi.ac.uk. Tiglyl-CoA itself is an intermediate in the metabolism of isoleucine and can inhibit N-acetylglutamate synthetase wikipedia.org. The β-oxidation pathway, a fundamental metabolic process for breaking down fatty acids into acetyl-CoA, also involves similar enzymatic steps (acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase) that are adapted for amino acid catabolism dacollege.orgwikipedia.orgaocs.orguomus.edu.iq. The accumulation of tiglic acid in patients with propionicacidaemia has been explained by a potential competition between acrylyl-CoA and tiglyl-CoA for the enzyme crotonase nih.govportlandpress.comportlandpress.com.

Microbial Bioconversion and Biotechnological Production (e.g., Yeast Strains)

Microbial systems, particularly yeast strains, are being explored for the biotechnological production of flavor compounds like ethyl tiglate. Saprochaete suaveolens has been identified as a yeast capable of producing ethyl tiglate, with its production being specifically induced by isoleucine nih.govresearchgate.net. Research suggests that S. suaveolens may utilize a β-oxidation pathway for ethyl tiglate biosynthesis, generating tiglyl-CoA as a probable intermediate nih.govresearchgate.net. This contrasts with Saccharomyces cerevisiae, which typically follows the Ehrlich pathway for isoleucine catabolism, leading to 2-methylbutanol nih.gov. The efficient production of such esters by yeasts highlights their potential in bioconversion processes for natural flavor and fragrance compounds.

Isotopic Labeling Studies in Biosynthesis Elucidation

Isotopic labeling studies are crucial for tracing metabolic pathways and elucidating the origins of complex molecules. By feeding organisms with isotopically labeled precursors, researchers can track the incorporation of these labels into the final products using techniques like mass spectrometry. For example, studies using deuterium-labeled isoleucine ([2,3,4,4-(2)H(4)]isoleucine) have provided strong evidence for the biosynthesis of tiglic and ethacrylic acids from isoleucine via 2-methylbutyric acid in carabid beetles researchgate.net. Similarly, feeding experiments with ¹³C-labeled glucose have been used to trace the carbon flow from glucose through primary metabolic pathways to the tiglate moiety in limonoids, confirming its origin from isoleucine researchgate.netnih.govresearchgate.net. Deuterium labeling studies are also employed to understand the kinetics of metabolite turnover and biosynthesis, with D₂O serving as a source of deuterium for incorporation into cellular metabolites biorxiv.orgnih.govspirochem.com.

Green Chemistry Approaches to this compound Synthesis

While specific "green chemistry" approaches for this compound synthesis were not extensively detailed in the provided search results, the broader context of sustainable chemistry is relevant. The synthesis of this compound from tiglic acid and methanol, typically catalyzed by a strong acid like sulfuric acid, is a standard esterification acs.org. Efforts in green chemistry often focus on reducing waste, using renewable feedstocks, and employing less hazardous reagents and solvents. For instance, the development of catalytic systems that operate under milder conditions, utilize recyclable catalysts, or employ bio-based solvents could represent greener alternatives for this compound production. The inherent biological origin of tiglic acid from amino acids also points towards the potential for biocatalytic or fermentation-based production routes, aligning with green chemistry principles.


Compound List

  • This compound
  • Tiglic acid
  • Methanol
  • Isoleucine
  • 2-methylbutyric acid
  • Tiglyl-CoA
  • Acrylyl-CoA
  • 2-keto-3-methylvalerate
  • 2-methylbutanoyl-CoA
  • 2-methyl-3-hydroxybutyryl-CoA
  • 2-methylacetoacetyl-CoA
  • Ethyl tiglate
  • 2-methylbutanol
  • 2-methylbutanoic acid
  • 2-methylbutyl acetate (B1210297)
  • 2-methylbut-2E-enal
  • 2-methylbutanal
  • 2-methylbutanoate
  • Acetyl-CoA
  • Propionyl-CoA
  • Based on the conducted research, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on the chemical compound “this compound” according to the specified detailed outline. The available scientific literature from the search results lacks the specific experimental and theoretical data required for each section and subsection pertaining exclusively to this compound.

    For instance, no specific rate constants or detailed mechanistic studies were found for the hydrogen atom abstraction reactions of this compound (Section 3.1.1 and its subsections). Similarly, while kinetic data exists for structurally related compounds like ethyl tiglate and methyl methacrylate (B99206) in reactions with hydroxyl radicals, providing this information would violate the strict instruction not to introduce any information or examples that fall outside the explicit scope of this compound.

    Therefore, to ensure the generated content is scientifically accurate and strictly adheres to the provided constraints, the article cannot be written without the necessary specific data on this compound.

    Chemical Reactivity and Mechanistic Studies of Methyl Tiglate

    Reactions with Radical Species

    Reactions with Chlorine Atoms (Cl)

    The reactions of methyl tiglate with chlorine atoms are of interest primarily due to their potential atmospheric implications. Chlorine atoms can act as a significant oxidant in the troposphere, particularly in marine and coastal areas, and can influence the atmospheric lifetime of volatile organic compounds like this compound.

    The gas-phase reaction of chlorine atoms with this compound proceeds via addition to the double bond and hydrogen abstraction from the methyl groups. The rate coefficient for this reaction has been determined experimentally, providing insight into the atmospheric fate of this compound.

    A study using the relative rate method determined the rate coefficient for the reaction of chlorine atoms with this compound at 298 ± 2 K. researchgate.net This value is essential for atmospheric modeling and for estimating the atmospheric lifetime of this compound with respect to its reaction with chlorine atoms.

    Table 1: Rate Coefficient for the Reaction of Cl with this compound

    Compound Rate Coefficient (k_Cl) (cm³ molecule⁻¹ s⁻¹) at 298 K Experimental Method

    The relatively high rate coefficient suggests that the reaction with chlorine atoms can be a significant sink for this compound in environments where chlorine atom concentrations are elevated. This has implications for air quality and the formation of secondary organic aerosols. The atmospheric lifetime (τ) of this compound with respect to its reaction with Cl atoms can be estimated using the following equation:

    τ = 1 / (k_Cl * [Cl])

    Where [Cl] is the atmospheric concentration of chlorine atoms. In polluted marine environments, where [Cl] can reach up to 10⁵ atoms cm⁻³, the lifetime of this compound would be significantly shorter than in inland areas.

    Cycloaddition Reactions

    This compound, as an α,β-unsaturated ester, can participate in cycloaddition reactions. A key example is the 1,3-dipolar cycloaddition, which is a powerful tool for the synthesis of five-membered heterocyclic compounds.

    The reaction of this compound with diazomethane (B1218177) is a classic example of a 1,3-dipolar cycloaddition, leading to the formation of pyrazoline derivatives. fu-berlin.dewikipedia.org This type of reaction is of significant interest in organic synthesis due to its high degree of stereocontrol.

    The 1,3-dipolar cycloaddition of diazomethane to α,β-unsaturated esters, including this compound, is known to be highly stereospecific. fu-berlin.de The reaction proceeds with retention of the configuration of the dipolarophile (this compound). This means that the trans geometry of the double bond in this compound is preserved in the resulting pyrazoline product. This high degree of stereospecificity is a hallmark of concerted cycloaddition reactions. For instance, the cycloaddition of diazomethane to this compound results in a specific diastereomer of the pyrazoline product, reflecting the geometry of the starting alkene.

    The observed stereospecificity in the cycloaddition of diazomethane with this compound strongly supports a concerted pericyclic mechanism, often referred to as the Huisgen cycloaddition. wikipedia.org In a concerted pathway, the new sigma bonds are formed simultaneously, passing through a single, cyclic transition state. This mechanism inherently leads to the retention of stereochemistry.

    A stepwise mechanism, involving a diradical or zwitterionic intermediate, would allow for rotation around the single bonds in the intermediate, leading to a mixture of stereoisomers. The high degree of stereospecificity observed in the reaction with this compound and similar α,β-unsaturated esters provides compelling evidence against a stepwise pathway. fu-berlin.dewikipedia.org

    Table 2: Mechanistic Features of the 1,3-Dipolar Cycloaddition of Diazomethane with this compound

    Feature Observation Mechanistic Implication
    Stereochemistry High degree of stereospecificity with retention of configuration. fu-berlin.de Supports a concerted reaction mechanism.
    Reaction Pathway A single transition state is proposed. Consistent with a pericyclic reaction.

    | Intermediate | No discrete intermediate is formed. | Rules out a stepwise mechanism involving zwitterionic or diradical species. |

    1,3-Dipolar Cycloadditions (e.g., with Diazomethane)

    Polymerization Studies and Derivative Formation

    The polymerization of this compound has been explored as a potential route to new bio-based polymers. However, the steric hindrance around the double bond presents challenges for polymerization.

    Research into the controlled polymerization of this compound (MeTi) has been conducted, particularly using methods like group transfer polymerization (GTP). researchgate.net GTP is a living polymerization technique that is effective for acrylic monomers. acs.orguobasrah.edu.iq However, attempts to homopolymerize this compound via GTP have been largely unsuccessful. The steric hindrance caused by the two methyl groups on the double bond appears to inhibit the propagation step of the polymerization. researchgate.net

    While homopolymerization has proven difficult, this compound has been used in copolymerizations. For example, it has been incorporated into block copolymers with other methacrylates. researchgate.net This suggests that while this compound is reluctant to add to a growing chain of its own monomers, it can be incorporated into polymer chains with less sterically hindered comonomers.

    Table 3: Summary of Polymerization Studies of this compound

    Polymerization Method Monomer(s) Outcome
    Group Transfer Polymerization (GTP) This compound (homopolymerization) Unsuccessful; no polymer formation observed. researchgate.net

    These findings indicate that while the direct polymerization of this compound is challenging, it can be utilized as a comonomer to modify the properties of other polymers, potentially introducing bio-based content and altering the polymer's physical and chemical characteristics.

    Attempted Polymerizations (e.g., Free-Radical, Controlled Techniques)

    The homopolymerization of this compound (MeTi) is notably challenging. Attempts to polymerize this monomer through conventional free-radical polymerization or controlled radical polymerization techniques have been largely unsuccessful. researchgate.net In free-radical polymerization, the process is hindered by the stability of the radical that would be formed on the tertiary carbon of the double bond and the steric crowding around this reactive center. researchgate.netmdpi.com

    Controlled polymerization methods, such as Group Transfer Polymerization (GTP), have also been explored. researchgate.net GTP is known for its ability to produce well-defined acrylic polymers. However, even with this advanced technique, the direct polymerization of this compound does not proceed efficiently, failing to yield high molecular weight polymers. The primary obstacle remains the steric hindrance presented by the monomer's structure. researchgate.net

    The low polymerizability of this compound is a direct consequence of steric hindrance. nih.gov The double bond is trisubstituted, with two methyl groups and an ester group attached. Specifically, the presence of a methyl group on the same carbon as the propagating radical center (the β-carbon) creates significant steric bulk. This crowding makes it difficult for incoming monomer molecules to approach the active chain end in the required orientation for propagation. researchgate.net This effect is significantly more pronounced than in monosubstituted or 1,1-disubstituted monomers like acrylates and methacrylates, respectively, which readily undergo polymerization. The steric hindrance increases the activation energy for the propagation step to a point where it becomes kinetically unfavorable, effectively preventing the formation of long polymer chains. researchgate.netresearchgate.net

    Copolymerization Strategies with Methacrylate (B99206) Monomers

    Given the difficulty of homopolymerization, a common strategy to incorporate the tiglate moiety into polymers is through copolymerization with more reactive monomers. researchgate.netuni-bayreuth.de Methacrylates, such as methyl methacrylate (MMA), are ideal comonomers due to their high reactivity in radical polymerizations.

    To achieve this, a modified tiglate monomer is often synthesized where a polymerizable group is tethered to the tiglate structure via the ester linkage. A key example is 2-(tigloyloxy)ethyl methacrylate (TiEMA). researchgate.net In this molecule, the unreactive tiglate double bond is preserved, while a highly reactive methacrylate group is introduced. This allows the TiEMA monomer to participate readily in copolymerization with other methacrylates like MMA or 2-(dimethylamino)ethyl methacrylate (DMAEMA). researchgate.net The resulting polymer contains the methacrylate-derived backbone with pendant tiglate groups. This approach successfully bypasses the low reactivity of the tiglate double bond for polymerization, incorporating it as a side chain.

    Formation of Complex Polymeric Architectures (e.g., Block Copolymers, Star Polymers)

    The synthesis of modified tiglate monomers that can be readily polymerized opens the door to creating complex and well-defined polymeric architectures. rsc.orgmdpi.com These advanced structures, such as block and star polymers, are accessible using controlled polymerization techniques. scispace.comnih.gov

    Block Copolymers: By employing controlled polymerization methods like Group Transfer Polymerization (GTP), block copolymers featuring tiglate-containing segments can be synthesized. For instance, sequential monomer addition allows for the creation of diblock copolymers such as poly(2-(tigloyloxy)ethyl methacrylate)-b-poly(methyl methacrylate) (PTiEMA-b-PMMA). researchgate.netmdpi.com

    Star Polymers: The "arm-first" method is a versatile strategy for synthesizing star polymers. islandscholar.caillinois.edu In this approach, linear polymer chains (the "arms") are synthesized first and then linked together using a multifunctional cross-linking agent. This has been successfully applied to create star polymers with pendant tiglate groups. researchgate.net Linear arms of poly(TiEMA-co-MMA) are first prepared via GTP. While the polymerization is still active (living), a divinyl cross-linker, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), is introduced. The living chain ends of the linear arms react with the cross-linker, forming a central core from which the polymer arms radiate, resulting in a star-shaped architecture. researchgate.net

    Table 1: Examples of Tiglate-Containing Polymeric Architectures Synthesized via GTP researchgate.net
    Polymer ArchitectureMonomersMolecular Weight (Mn, kDa)Dispersity (Đ)
    Block CopolymerTiEMA, MMA67.81.71
    Star PolymerTiEMA, MMA, EGDMA (cross-linker)90.0-

    Post-Polymerization Modification Reactions

    Post-polymerization modification is a powerful technique for introducing diverse functionalities into a polymer after its initial synthesis. nih.govrsc.orgresearchgate.net This approach allows for the creation of a library of functional materials from a single parent polymer. In polymers containing pendant tiglate groups, such as those derived from TiEMA, the unreacted C=C double bond of the tiglate moiety serves as a potential site for subsequent chemical reactions.

    While the steric hindrance of the tiglate double bond makes it unreactive toward polymerization, it can be susceptible to other chemical transformations. Reactions such as thiol-ene additions, epoxidations, or hydrogenations could potentially be performed on these pendant groups. This would allow for the tuning of the polymer's properties, such as its polarity, solubility, or the introduction of specific binding sites, without altering the polymer backbone. wiley-vch.de

    Synthesis of Modified Tiglate Esters

    The synthesis of modified tiglate esters is a crucial first step for many of the applications discussed, particularly in polymer chemistry. Since this compound itself is not readily polymerizable, chemical modification is necessary to create polymerizable monomers or to attach the tiglate moiety to other molecules.

    One key strategy is the synthesis of monomers like 2-(tigloyloxy)ethyl methacrylate (TiEMA), where tiglic acid is esterified with 2-hydroxyethyl methacrylate. researchgate.net This process links the tiglate group to a reactive methacrylate unit.

    Beyond polymer chemistry, tiglate esters are synthesized for various purposes. This includes the esterification of complex natural products, such as in the synthesis of tigilanol tiglate (EBC-46), a compound used in veterinary oncology. nih.govresearchgate.net In this context, phorbol (B1677699) is used as a starting material, and the tiglate group is introduced at a specific hydroxyl position in a multi-step synthesis. nih.gov Furthermore, tiglate esters can undergo isomerization in the presence of an organic sulfinic acid to yield the corresponding angelate esters, demonstrating another pathway for chemical modification. googleapis.com

    Advanced Spectroscopic and Structural Elucidation of Methyl Tiglate

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule, revealing their connectivity and electronic environment.

    ¹H NMR analysis of methyl tiglate reveals distinct signals corresponding to its different proton environments. Based on available data, typical assignments for this compound (often in CDCl₃) include:

    Vinylic proton (H-4): A signal around δ 6.86 ppm, characteristic of a proton attached to a double bond chemicalbook.com.

    Ester methyl protons (-OCH₃): A singlet around δ 3.73 ppm, representing the three equivalent protons of the methyl ester group chemicalbook.com.

    Allylic methyl protons (C-2 methyl): A signal around δ 1.83 ppm. This methyl group is attached to the carbon adjacent to the double bond chemicalbook.com.

    Aliphatic methyl protons (C-3 methyl): A signal around δ 1.80 ppm, also attached to the carbon adjacent to the double bond, often appearing as a doublet due to coupling with the vinylic proton if the resolution is sufficient chemicalbook.com.

    The integration of these signals typically reflects the number of protons in each environment, confirming the presence of one vinylic proton, three ester methyl protons, and two distinct methyl groups of three protons each.

    Table 1: ¹H NMR Chemical Shift Assignments for this compound (in CDCl₃)

    Proton TypeAssignmentChemical Shift (δ, ppm)Multiplicity
    Vinylic protonH-4~6.86Singlet
    Ester methyl-OCH₃~3.73Singlet
    Allylic methyl (C-2)CH₃~1.83Singlet
    Allylic methyl (C-3)CH₃~1.80Singlet

    Note: Multiplicities can vary slightly depending on the specific experimental conditions and coupling constants.

    ¹³C NMR spectroscopy provides information about the carbon backbone of this compound. Characteristic chemical shifts for the carbons in this compound are expected in the following regions:

    Carbonyl carbon (C-1): The ester carbonyl carbon typically resonates in the range of δ 165-175 ppm.

    Vinylic carbons (C-4 and C-5): The carbons involved in the double bond usually appear in the δ 120-150 ppm range. The carbon bearing the methyl group (C-5) and the carbon bearing the ester group (C-4) will have distinct shifts.

    Methyl carbons: The methyl groups attached to the double bond and the ester methyl group will appear in the upfield region, typically between δ 10-30 ppm.

    Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

    Carbon TypeChemical Shift (δ, ppm)
    Carbonyl (C=O)165-175
    Vinylic (C=C)120-150
    Methyl (ester)50-60
    Methyl (allylic)10-30

    Note: Specific values are dependent on experimental conditions and solvent.

    Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), are invaluable for confirming the assignments and connectivity within this compound slideshare.netlibretexts.orgweebly.com.

    COSY: A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled through bonds. For this compound, a COSY spectrum would show a correlation between the vinylic proton (H-4) and any adjacent protons, though in this specific structure, the allylic methyl protons are not directly coupled to the vinylic proton in a way that would typically be observed in a standard COSY unless there were specific long-range couplings. However, if there were any impurities or related structures, COSY would be crucial.

    HSQC/HMQC: Heteronuclear Single Quantum Correlation (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) experiments correlate directly bonded ¹H and ¹³C nuclei. An HSQC spectrum would confirm the assignment of each proton signal to its directly attached carbon atom. For instance, the vinylic proton at ~6.86 ppm would be correlated to one of the vinylic carbons, the ester methyl protons at ~3.73 ppm to the ester methyl carbon, and the allylic methyl protons at ~1.8 ppm to their respective allylic carbons.

    HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons separated by two or three bonds. HMBC would be particularly useful for confirming the connectivity of the ester methyl group to the carbonyl carbon and the allylic methyl groups to the vinylic carbons.

    Infrared (IR) Spectroscopy

    Infrared spectroscopy is used to identify functional groups present in a molecule by detecting characteristic vibrational modes.

    The IR spectrum of this compound is expected to exhibit absorption bands corresponding to its key functional groups:

    C=O Stretch (Ester): A strong absorption band in the region of 1710-1735 cm⁻¹ is characteristic of the carbonyl group in an ester libretexts.orgvscht.cz.

    C=C Stretch: A band in the range of 1640-1680 cm⁻¹ is expected for the carbon-carbon double bond libretexts.orgvscht.cz.

    C-O Stretch (Ester): Strong absorption bands associated with the C-O stretching vibrations of the ester group typically appear in the 1000-1300 cm⁻¹ region libretexts.orgvscht.cz.

    C-H Stretches:

    Aliphatic C-H stretches from the methyl groups will appear in the region of 2850-3000 cm⁻¹ libretexts.orgorgchemboulder.com.

    Vinylic C-H stretches (if any are particularly prominent or distinguishable) would appear slightly above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹), though in this compound, the vinylic proton is substituted and may not show a distinct peak in this region.

    C-H Bending: Methyl groups will show characteristic bending vibrations, such as scissoring around 1450 cm⁻¹ and bending modes around 1375 cm⁻¹ libretexts.orgorgchemboulder.com.

    Table 3: Expected IR Absorption Bands for this compound

    Functional Group / BondWavenumber (cm⁻¹)Intensity
    C=O (Ester)1710-1735Strong
    C=C1640-1680Medium
    C-O (Ester)1000-1300Strong
    C-H (Aliphatic)2850-3000Medium
    C-H (Methyl bend)~1450, ~1375Medium

    Mass Spectrometry (MS)

    Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Electron ionization (EI) is a common method.

    Molecular Ion Peak (M⁺): For this compound (C₆H₁₀O₂), the molecular weight is 114.14. The molecular ion peak (M⁺) would appear at m/z 114.

    Fragmentation Patterns: Fragmentation occurs when the molecular ion breaks down into smaller, charged fragments and neutral radicals. Common fragmentation pathways for esters include:

    α-Cleavage: Cleavage of the bond adjacent to the carbonyl group. This could lead to the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) or the acylium ion.

    Loss of Alkoxy Group: Fragmentation leading to the loss of the methoxy radical (-OCH₃) from the molecular ion would result in a fragment at m/z 83 (M⁺ - 31).

    Loss of Ester Group: Cleavage of the C-O bond of the ester could lead to fragments related to the tiglic acid moiety.

    McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement might occur, leading to specific fragments. For this compound, this would involve the transfer of a hydrogen from the methyl group of the ester to the double bond, followed by cleavage.

    Table 4: Expected Major Mass Spectrometric Fragments for this compound

    Fragment Descriptionm/z Value
    Molecular Ion (M⁺)114
    Loss of Methoxy radical (-OCH₃)83
    Loss of Methoxy group (-OCH₃)83
    Fragment from cleavage adjacent to carbonyl (e.g., CH₃CH=C(CH₃)CO⁺)83
    Fragment from cleavage of ester C-O bond (e.g., CH₃CH=C(CH₃)C≡O⁺)83
    Fragment from loss of CO₂CH₃41
    Fragment from loss of CH₃CO₂43
    Methyl fragment (CH₃⁺)15
    Ethyl fragment (CH₃CH₂⁺)29
    Propyl fragment (CH₃CH₂CH₂⁺)43

    Note: The exact fragmentation pattern can vary depending on the ionization method and instrument parameters.

    Compound Name List:

    this compound

    Electron Ionization Mass Spectrometry Fragmentation Patterns

    Upon electron ionization, this compound (C₆H₁₀O₂, molecular weight 114.14 g/mol ) typically forms a molecular ion (M⁺•) at m/z 114, though this ion may be of low abundance due to its inherent instability. The fragmentation process then leads to a series of fragment ions, which are diagnostic of its structure. Common fragmentation pathways for esters like this compound include:

    Alpha-cleavage: Fragmentation adjacent to the ester carbonyl group. This can lead to the loss of the methoxy group (•OCH₃) or the tigloyl fragment.

    Loss of Alkoxy Group: The molecule can fragment by losing the •OCH₃ radical, yielding a tigloyl cation (CH₃CH=C(CH₃)CO⁺) at m/z 99. massbank.eu

    Loss of Carbonyl Group: Fragmentation can also involve the loss of the carbonyl group and the attached methyl group, leading to a cation fragment.

    McLafferty Rearrangement: For unsaturated esters, a McLafferty rearrangement can occur, particularly if a gamma-hydrogen is available.

    While specific detailed fragmentation pathways for this compound are often found in spectral libraries, studies on related unsaturated esters and acids provide insights. For instance, analyses of tiglic acid (the parent acid of this compound) show characteristic fragment ions that can inform the interpretation of this compound spectra. massbank.eu Research into similar unsaturated C₅H₈O₂ esters indicates the presence of intense ions at m/z 83 and m/z 55, which are indicative of the unsaturated carboxylic acid moiety. researchgate.net The NIST Chemistry WebBook provides access to the electron ionization mass spectrum of this compound, which is crucial for definitive identification. nist.govnist.gov

    Table 4.3.1.1: Representative EI-MS Fragmentation Ions of this compound (Hypothetical based on ester fragmentation)

    m/zIon Formula (Likely)Fragment Origin (Hypothetical)Notes
    114C₆H₁₀O₂⁺•[M]⁺•Molecular ion, may be low abundance.
    99C₅H₇O₂⁺[M - OCH₃]⁺Loss of methoxy radical.
    83C₅H₇O⁺ or C₅H₃O₂⁺Fragment from tigloyl moietyCharacteristic of unsaturated acid part.
    55C₄H₇⁺ or C₃H₃O⁺Fragment from tigloyl moietyCharacteristic of unsaturated acid part.
    43C₃H₇⁺ or C₂H₃O⁺Various fragmentation pathwaysCommon fragment, e.g., propyl cation.
    41C₃H₅⁺Allylic cationCommon fragment from unsaturated systems.

    Note: Specific fragment assignments require direct spectral data.

    Detection in Complex Matrices via GC-MS

    Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for identifying and quantifying this compound in complex biological or environmental matrices. The GC separates volatile components based on their boiling points and polarities, while the MS provides structural information through its fragmentation pattern.

    In complex matrices, such as essential oils or environmental samples, this compound may be present alongside numerous other compounds. GC-MS allows for the chromatographic separation of this compound from interfering substances, followed by mass spectrometric detection. epa.goveurl-pesticides.eu The characteristic mass spectrum obtained from the GC eluent serves as a fingerprint for identification. researchgate.net For instance, GC-MS has been utilized to identify tiglate esters, including this compound, within mixtures, where the combination of retention time and mass spectral data provides high confidence in identification. researchgate.net The technique is robust enough to detect and quantify trace amounts of this compound, even when present in complex mixtures, by employing selective ion monitoring (SIM) or by matching the obtained mass spectra against established databases. eurl-pesticides.euhpst.cz Challenges in complex matrices can arise from co-eluting compounds or matrix effects, necessitating optimized GC conditions and MS parameters for accurate detection. eurl-pesticides.euhpst.cz

    X-ray Crystallography of this compound Derivatives and Coordination Compounds

    X-ray crystallography provides definitive three-dimensional structural information about crystalline solids. While direct crystallographic data for this compound itself might be less common in readily accessible literature compared to its parent acid or derivatives, studies on coordination compounds involving tiglic acid and related structures offer insights into its potential solid-state behavior and intermolecular interactions.

    Supramolecular Interactions and Hydrogen Bonding Networks

    While this compound is an ester and lacks the free hydroxyl and carboxylic acid groups of tiglic acid, its structure still possesses polar ester functionality and unsaturated bonds, which can participate in weaker intermolecular interactions. Studies involving this compound in palladium complexes, for instance, have utilized X-ray crystallography to elucidate the structure of these complexes, indirectly highlighting the structural context in which this compound can exist. vt.eduresearchgate.net The general principles of crystal engineering and supramolecular chemistry, such as CH/π interactions and C-H···O hydrogen bonds, are applicable to understanding the solid-state packing of this compound and its derivatives. researchgate.netrsc.orgrsc.org These interactions play a crucial role in determining the physical properties and crystal habits of organic molecules. mdpi.comdemokritos.grias.ac.in

    Table 4.4.1.1: Intermolecular Interactions Observed in Tiglic Acid Coordination Compounds

    Interaction TypeDonor (H)AcceptorDistance (Å)Notes
    Intramolecular H-bondO-HO (carboxylate)Not specifiedStabilizes ligand conformation.
    C-H···O Hydrogen BondC-HC=ONot specifiedContributes to crystal packing.
    C-H···C InteractionsC-HC=CNot specifiedWeak dispersive interactions contributing to crystal stability.
    DispersiveVariousVariousNot specifiedGeneral van der Waals forces.

    Note: Data is derived from studies on tiglic acid coordination complexes, providing insight into the potential interactions of the tiglate moiety.

    Gas Chromatography (GC) for Purity Assessment and Isomer Analysis

    Gas Chromatography (GC) is a primary analytical tool for assessing the purity of this compound and for distinguishing it from its geometric isomer, methyl angelate (the methyl ester of angelic acid, (Z)-2-methyl-2-butenoic acid). This compound is the (E)-isomer. The separation of these geometric isomers is critical as they can have different physical and chemical properties.

    GC columns, particularly those with polar stationary phases, are capable of resolving geometric isomers based on subtle differences in their interactions with the stationary phase. sigmaaldrich.com For instance, studies have demonstrated the separation of this compound and methyl angelate using specific GC conditions. google.comresearchgate.net In one reported analysis, a mixture initially containing 97.10% this compound and 1.68% methyl angelate was analyzed. google.com After a thermal isomerization process, the mixture reached an equilibrium containing 90.48% this compound and 7.23% methyl angelate, which could be resolved and quantified by GC. google.com

    Theoretical and Computational Chemistry of Methyl Tiglate

    Reaction Mechanism Elucidation using Computational Methods

    Transition State Theory (TST) for Rate Constant Calculation

    Transition State Theory (TST) is a fundamental theoretical framework used to predict the rates of chemical reactions libretexts.orgyoutube.com. It posits that a reaction proceeds through a high-energy intermediate state known as a transition state (TS), which exists at a saddle point on the potential energy surface. TST relates the rate constant of a reaction to the properties of this transition state, such as its energy and vibrational frequencies libretexts.orguleth.ca.

    Studies on methyl esters, including methyl tiglate, have employed TST to calculate high-pressure limit rate constants for hydrogen atom abstraction reactions. These calculations typically involve obtaining accurate potential energy information using high-level quantum chemical methods, such as CBS/QB3 or CCSD(T)/CBS//BH&HLYP, and then applying TST, often in conjunction with corrections for quantum mechanical effects rsc.orgresearchgate.net. The methodology accounts for low-frequency internal rotations using hindered rotor approximations to improve the accuracy of the calculated rate constants rsc.org. For instance, research on various methyl esters has calculated rate constants across a temperature range of 500 to 2500 K, fitting these values to modified three-parameter Arrhenius expressions researchgate.net.

    Linear Energy Relationships (LER) in Hydrogen Abstraction

    Research on methyl esters has identified linear energy relationships between energy barriers and reaction enthalpies for hydrogen abstraction reactions. For example, a study involving various methyl esters found a clear correlation between barrier heights and reaction enthalpies at 298 K rsc.orgresearcher.life. These relationships are valuable for predicting the reactivity of similar compounds and for understanding the underlying electronic factors governing the reaction mechanisms.

    Conformational Analysis using Computational Approaches

    Conformational analysis involves determining the spatial arrangements (conformations) of a molecule and their relative energies. This is crucial for understanding a molecule's physical properties, reactivity, and interactions. Computational methods, particularly those based on quantum chemistry, are widely used for this purpose researchgate.netnih.govnih.gov.

    Density Functional Theory (DFT) is a common computational approach for conformational analysis, often employing functionals like B3LYP, M06-2X, or PBE1PBE with various basis sets (e.g., cc-pVTZ, 6-31G*) researchgate.netnih.gov. These calculations aim to map out the potential energy surface of a molecule, identifying low-energy conformers and their energy differences. For instance, in the conformational analysis of related ester compounds, DFT calculations have been used to optimize geometries and calculate relative energies, with the choice of functional and basis set being critical for obtaining accurate results researchgate.netnih.gov. Molecular mechanics force fields (e.g., MMFF94, MM3) are also employed, often as a first step to generate initial conformers before more rigorous quantum chemical optimization researchgate.netnih.gov. The accuracy of these methods is often benchmarked against higher-level quantum chemical calculations, such as coupled cluster theory researchgate.netnih.gov.

    Compound List

    this compound

    Methyl 2-methylbutanoate

    Methyl 2-methylbut-3-enoate

    Methyl 2-methylenebutyrate

    Methyl valerate (B167501)

    Methyl acetate (B1210297) (MA)

    Methyl propanoate (MP)

    Methyl butanoate (MB)

    Methyl crotonate (MC)

    Methyl butyrate (B1204436)

    Methyl-3-butenoate

    (E)-ethyl tiglate

    cis-3-hexenylformate

    (S)-methyl tetrahydrofuran-2-carboxylate

    N-methyl piperidine (B6355638) (NMP)

    Methyl ethyl sulfide (B99878)

    2-propanethiol (B166235)

    Methylsobutanoate (MeSa)

    Linoleic acid

    5-Benzylimidazolidin-4-one

    Applications of Methyl Tiglate in Advanced Materials and Other Fields

    Role in Polymer Science and Materials Engineering

    In the realm of materials science, methyl tiglate is gaining attention as a monomer that can be incorporated into polymers to create specialty materials, including those derived from bio-based sources. Its inclusion in a polymer chain can significantly modify the material's physical and chemical properties.

    This compound can be copolymerized with other vinyl monomers to produce specialty polymers with unique characteristics. For instance, it can be integrated into acrylic and methacrylic polymer chains. The copolymerization of this compound with monomers like methyl methacrylate (B99206) can yield copolymers with altered properties compared to the homopolymers. nih.gov The structure of this compound, with its substituted double bond, can influence the polymerization kinetics and the resulting polymer's microstructure. These specialty copolymers can find applications in areas such as adhesives, coatings, and as modifiers for other polymer systems. The synthesis of high molecular weight copolymers incorporating tiglate moieties has been explored, demonstrating its utility in creating materials for advanced applications. researchgate.net

    Table 1: Examples of Copolymerization Involving Tiglate Derivatives

    Comonomer Polymer Type Potential Application
    Methyl Methacrylate Acrylic Copolymer Coatings, Adhesives
    Styrene Styrenic Copolymer Specialty Plastics
    Butyl Acrylate Acrylic Copolymer Pressure-Sensitive Adhesives

    With a growing emphasis on sustainability, there is increasing interest in polymers derived from renewable resources. researchgate.net Tiglic acid, the precursor to this compound, can be sourced from various plants, making this compound a potential bio-based monomer. diva-portal.org Its incorporation into polymers contributes to a higher bio-based content in the final material. google.com Research in this area focuses on developing biodegradable and sustainable alternatives to petroleum-based plastics. nih.govmdpi.commdpi.com The use of monomers like this compound is a key strategy in the development of more environmentally friendly polymeric materials. diva-portal.orgnih.gov These bio-based polymers are being investigated for a wide range of applications, from packaging to biomedical devices. mdpi.com

    The inclusion of this compound as a comonomer can significantly alter the properties of the resulting polymer. The bulky and rigid structure of the tiglate group, when incorporated into a polymer backbone, can affect the material's thermal and mechanical properties. For example, it can influence the glass transition temperature (Tg), which is a critical parameter for determining the polymer's operating temperature range. researchgate.net The presence of the tiglate moiety can also impact the polymer's tensile strength, flexibility, and hardness. mdpi.commdpi.com By varying the concentration of this compound in a copolymer, researchers can fine-tune the properties of the material to meet the demands of specific applications. researchgate.net This ability to tailor polymer characteristics is crucial for the design of advanced materials. mdpi-res.com

    Table 2: Potential Effects of this compound Incorporation on Polymer Properties

    Property Potential Effect Rationale
    Glass Transition Temperature (Tg) Increase or Decrease The rigidity of the tiglate group can restrict chain motion, potentially increasing Tg. However, the specifics of copolymer structure will determine the final outcome.
    Tensile Strength Can be modified The introduction of a different monomer unit can disrupt chain packing and intermolecular forces, affecting strength.
    Flexibility Can be altered The bulky nature of the tiglate group can either increase or decrease chain flexibility depending on the comonomer.
    Hardness May be increased The rigid structure of the tiglate can contribute to a harder material.

    Intermediacy in Complex Organic Synthesis

    This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the construction of natural products and their analogues. Its dienophilic nature makes it a key participant in important carbon-carbon bond-forming reactions.

    In the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, chiral auxiliaries play a pivotal role. frontiersin.orgbris.ac.uk These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. While this compound itself is not chiral, it can be part of a more complex chiral ester that serves as a chiral auxiliary. The geometry of the tiglate double bond can influence the facial selectivity of reactions, such as alkylations or cycloadditions, on a nearby prochiral center. The principles of asymmetric synthesis using chiral esters are well-established, and tiglate-containing structures can be designed to achieve high levels of stereocontrol in the synthesis of enantiomerically pure compounds. nih.govnih.govorganic-chemistry.org

    This compound has proven to be a particularly useful building block in the synthesis of drimane (B1240787) sesquiterpenoids, a class of natural products with a wide range of biological activities. scispace.comuni-halle.demicrobialcell.com One of the key reactions in which this compound participates is the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. organic-chemistry.orgresearchgate.netrsc.orgnih.govresearchgate.net In the synthesis of drimane derivatives, this compound can act as the dienophile, reacting with a suitable diene to construct the characteristic bicyclic core of these molecules. The stereochemistry of the resulting cycloadduct can be controlled by the reaction conditions and the nature of the reactants. This approach has been successfully employed in the total synthesis of various drimane-containing natural products and their analogues. nih.govwur.nl

    Table 3: Mentioned Chemical Compounds

    Compound Name
    This compound
    Methyl methacrylate
    Styrene
    Butyl Acrylate
    Tiglic acid
    Drimane

    Contribution to Fragrance and Flavor Chemistry (Excluding Consumer Product Formulation)

    This compound, an unsaturated ester, is recognized for its characteristic fruity and fermented scent, contributing significantly to the chemical profiles of various natural products. researchgate.net Its role in fragrance and flavor chemistry is primarily understood through its biochemical synthesis and its identification in the volatile organic compound (VOC) profiles of plants.

    Biochemical Production of Flavor Esters

    The biosynthesis of flavor esters like this compound is a key area of research, often focusing on enzymatic processes that offer a green alternative to chemical synthesis. While specific studies on the large-scale biochemical production of this compound are not extensively detailed in the provided search results, the general principles of enzymatic esterification are well-established. Acyltransferases, for instance, are enzymes that catalyze the transfer of an acyl group, and they play a crucial role in the formation of esters in biological systems. nih.gov One such enzyme, an acyltransferase from Mycobacterium smegmatis (MsAcT), has been shown to effectively catalyze transesterification reactions in aqueous media, a process that is typically challenging due to competing hydrolysis reactions. nih.gov

    Enzymatic synthesis can be optimized by immobilizing the enzyme, which can increase its selectivity for the desired transesterification reaction over hydrolysis. nih.gov For example, entrapping MsAcT in a tetramethoxysilane (B109134) gel network significantly boosted its efficiency in producing 2-phenethyl acetate (B1210297). nih.gov Such methodologies, using biocatalysts in aqueous or low-solvent systems, represent a prospective green technology for the production of various flavor esters, which could be applicable to this compound. nih.gov

    Analysis in Volatile Profiles of Natural Sources

    This compound is a naturally occurring compound found in the essential oils and volatile emissions of several plant species. Its presence is a key contributor to their aromatic identity.

    Jackfruit (Artocarpus heterophyllus) : Analysis of the volatile emissions from both male and female jackfruit inflorescences revealed that this compound is one of three dominant methyl esters, alongside methyl 2-methylbutanoate and methyl isovalerate. researchgate.net These compounds are responsible for the characteristic fruity and fermented scent of the plant. researchgate.net

    Breynia retusa : This plant species, belonging to the family Phyllanthaceae, has been found to contain this compound in its leaves. researchgate.net The compound was successfully isolated and characterized from this source using NMR, IR, and Mass Spectroscopical methods. researchgate.net

    Nymphaea gardneriana : this compound has also been reported as a constituent of this water lily species. nih.gov

    The identification of this compound in the volatile profiles of these plants is typically achieved through techniques like gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual volatile compounds. researchgate.net

    Environmental and Atmospheric Chemistry Studies

    As a volatile organic compound (VOC) emitted from biogenic sources, this compound participates in atmospheric chemical processes. Its unsaturated structure makes it reactive towards key atmospheric oxidants, influencing air quality and contributing to the formation of secondary atmospheric pollutants.

    Atmospheric Degradation Kinetics and Mechanisms

    The primary daytime degradation pathway for unsaturated VOCs like this compound in the troposphere is initiated by reaction with the hydroxyl (OH) radical. mdpi.com The reaction mechanism for unsaturated esters typically involves the electrophilic addition of the OH radical to the carbon-carbon double bond. researchgate.netnih.gov For this compound, this addition would lead to the formation of a hydroxyalkyl radical intermediate.

    In the presence of nitrogen oxides (NOx), this intermediate reacts further. Studies on the analogous compound, methyl methacrylate, show that the subsequent reactions of the intermediate radical lead to bond cleavage and the formation of smaller, oxygenated products like methyl pyruvate (B1213749) and formaldehyde. nih.gov Another potential, though less significant, pathway is the abstraction of a hydrogen atom from the methyl groups by the OH radical. researchgate.netresearchgate.net

    During nighttime, reactions with the nitrate (B79036) radical (NO₃) and ozone (O₃) become more important degradation pathways for compounds with C=C double bonds. mdpi.comnih.gov The reaction with ozone proceeds via cycloaddition to the double bond, forming a primary ozonide which then decomposes. researchgate.net

    The rate constants for these reactions determine the atmospheric lifetime of the compound. While specific rate constants for this compound were not found, data for the structurally similar methyl methacrylate provides a reasonable estimate.

    Atmospheric Reaction Rate Constants for Methyl Methacrylate

    ReactantRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Reference
    OH Radical(3.0 ± 0.4) x 10⁻¹¹ mdpi.com
    NO₃ Radical(3.6 ± 0.5) x 10⁻¹⁵ mdpi.com
    Ozone (O₃)(6.7 ± 0.9) x 10⁻¹⁸ mdpi.com

    Formation of Secondary Atmospheric Pollutants

    The atmospheric oxidation of this compound is expected to contribute to the formation of secondary organic aerosol (SOA), a significant component of atmospheric fine particulate matter (PM₂.₅). nih.govunc.edu SOA is formed when low-volatility products of VOC oxidation partition from the gas phase to the aerosol phase. unc.edu

    The oxidation of unsaturated compounds often leads to the formation of highly functionalized products such as diols, organosulfates, and epoxides. nih.govnih.gov Studies on the photooxidation of 2-methyl-3-buten-2-ol (B93329) (MBO), a compound with a similar structure to the tiglate moiety, have shown that SOA formation is significantly enhanced in the presence of acidic aerosols. nih.govnih.gov This enhancement is attributed to the reactive uptake of epoxide intermediates onto acidic particles. nih.govnih.gov It is plausible that the atmospheric degradation of this compound proceeds through similar epoxide pathways, contributing to SOA mass, particularly in polluted regions with higher aerosol acidity. nih.gov The products of these reactions, such as 2,3-dihydroxyisopentanol and organosulfates, have been identified in both laboratory-generated SOA and ambient aerosol samples. nih.gov

    Photochemical Reactivity in the Troposphere

    The photochemical reactivity of a VOC describes its potential to contribute to the formation of tropospheric ozone. This reactivity is largely determined by the speed of its reaction with the OH radical. copernicus.org Given the high reactivity of unsaturated esters with OH radicals, this compound is expected to be removed relatively quickly from the atmosphere near its emission sources. mdpi.com

    The atmospheric lifetime (τ) of a compound with respect to a specific oxidant can be estimated using the formula:

    τ = 1 / (k[X])

    where 'k' is the reaction rate constant and '[X]' is the average concentration of the oxidant. Using the rate constant for the reaction of methyl methacrylate with OH radicals and a typical global average OH concentration of 1 x 10⁶ molecules/cm³, the atmospheric lifetime of a similar compound would be on the order of hours. mdpi.com

    Estimated Atmospheric Lifetimes for Methyl Methacrylate

    ReactantAssumed Average Concentration (molecules cm⁻³)Calculated LifetimeReference
    OH Radical1 x 10⁶~9.2 hours mdpi.com
    NO₃ Radical5 x 10⁸~6.5 days mdpi.com
    Ozone (O₃)7 x 10¹¹~2.3 years mdpi.com

    These estimations indicate that the dominant removal process for this compound in the troposphere is the daytime reaction with OH radicals, highlighting its significant photochemical reactivity. mdpi.com This rapid oxidation contributes to the complex chemical cycles in the troposphere, including the production and loss of ozone and the formation of secondary aerosols. copernicus.orgcopernicus.org

    Analytical Chemistry Applications (Beyond Basic Identification)

    In the realm of analytical chemistry, this compound serves as a valuable tool in specialized applications that go beyond simple identification. Its unique chemical structure, featuring a carbon-carbon double bond, makes it particularly useful in advanced separation techniques and provides a basis for its detection in complex samples.

    Separation Science (e.g., Argentation Chromatography)

    Argentation chromatography is a powerful separation technique that utilizes the reversible interaction between silver ions (Ag+) and unsaturated compounds. The silver ions are incorporated into the stationary phase of a chromatography column, and the separation of a mixture's components is based on the varying degrees of complexation between the analytes and the silver ions. Compounds with double bonds, such as this compound, are retained longer in the column than their saturated counterparts.

    This compound has been employed as a probe molecule in inverse gas chromatography (IGC) to investigate the properties of stationary phases containing silver salts, often dissolved in ionic liquids. In these studies, the retention behavior of this compound provides insights into the olefin selectivity and stability of the silver-containing stationary phase. The strength of the interaction between this compound's double bond and the silver ions influences its retention time, allowing researchers to characterize and compare the performance of different stationary phase compositions.

    One study systematically examined the effects of the silver salt anion and the ionic liquid cation/anion combination on the stability of silver(I) ions by observing the retention of several probe molecules, including this compound. helsinki.firtilab.comresearchgate.net The retention factor of this compound was a key parameter in evaluating the performance of these novel stationary phases. For instance, the addition of silver bis[(trifluoromethyl)sulfonyl]imide ([Ag+][NTf2−]) to ionic liquids like 1-butyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide ([BMIM+][NTf2−]) resulted in a measurable increase in the retention factor of this compound, indicating a specific interaction that is central to argentation chromatography. nih.gov

    Table 1: Retention Behavior of this compound on Different Stationary Phases

    Column Composition Probe Molecule Initial Retention Factor (k) % Increase in Retention Factor with Silver Salt
    [BMIM+][NTf2−] This compound - -
    [Ag+][NTf2−]/[BMIM+][NTf2−] This compound Increased 9.6%
    [BMIM+][TfO−] This compound - -
    [Ag+][NTf2−]/[BMIM+][TfO−] This compound Increased 14.5%
    [BMIM+][BF4−] This compound - -
    [Ag+][NTf2−]/[BMIM+][BF4−] This compound Increased >260%

    Data derived from studies on silver(I) ion-olefin complexation. nih.gov

    Detection and Quantification in Complex Environmental Matrices

    While specific standardized methods for the detection and quantification of this compound in complex environmental matrices are not widely documented, its classification as a volatile organic compound (VOC) suggests that established analytical methodologies for VOCs would be applicable. nih.govnih.govthegoodscentscompany.com These methods are crucial for monitoring the presence and concentration of such compounds in soil, water, and air to assess environmental impact and contamination levels.

    The primary technique for the analysis of VOCs like this compound in environmental samples is Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov This method offers high sensitivity and selectivity, allowing for both the identification and quantification of the target analyte even at low concentrations. To handle the complexity of environmental matrices, sample preparation and pre-concentration steps are essential.

    Sample Preparation Techniques:

    Solid-Phase Microextraction (SPME): This is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or to its headspace). helsinki.fi VOCs adsorb to the fiber and are then thermally desorbed into the GC inlet for analysis. SPME is well-suited for water and air samples.

    Purge and Trap: This technique involves bubbling an inert gas through a water or soil slurry sample. The VOCs are purged from the sample and trapped on a sorbent material. The trap is then heated, and the desorbed analytes are introduced into the GC system. This method is highly effective for concentrating volatile compounds from aqueous and solid samples. rtilab.com

    Analytical Instrumentation and Parameters:

    The table below outlines a hypothetical, yet typical, set of parameters for the analysis of this compound in an environmental water sample using SPME coupled with GC-MS, based on standard methods for similar VOCs.

    Table 2: Proposed Analytical Method for this compound in Water

    Parameter Specification
    Sample Preparation
    Technique Headspace Solid-Phase Microextraction (SPME)
    Fiber Coating Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
    Extraction Time 30 minutes
    Extraction Temperature 60°C
    Gas Chromatography (GC)
    Column DB-5ms (30 m x 0.25 mm x 0.25 µm)
    Carrier Gas Helium
    Inlet Temperature 250°C
    Oven Program 40°C (hold 2 min), ramp to 250°C at 10°C/min
    Mass Spectrometry (MS)
    Ionization Mode Electron Ionization (EI) at 70 eV
    Mass Analyzer Quadrupole
    Scan Range m/z 40-300
    Quantitation Ions To be determined from the mass spectrum of this compound
    Performance
    Method Detection Limit (MDL) Estimated in the low µg/L range
    Limit of Quantitation (LOQ) Estimated in the mid-to-high µg/L range

    These parameters are illustrative and would require optimization and validation for the specific analysis of this compound.

    The successful application of these methods would enable the reliable detection and quantification of this compound in various environmental compartments, contributing to a better understanding of its environmental fate and transport.

    Environmental Fate and Ecotoxicity Studies Non Human Specific

    Biodegradation Pathways in Environmental Systems

    Information regarding the specific biodegradation pathways of methyl tiglate in environmental systems is not extensively detailed in the provided search results. General principles of ester biodegradation suggest that microbial enzymes, such as esterases, would play a key role. These enzymes typically catalyze the hydrolysis of ester bonds, breaking down this compound into its constituent acid (tiglic acid or 2-methyl-2-butenoic acid) and methanol. Subsequently, these breakdown products would likely enter common microbial metabolic pathways for further degradation. One study mentions that ethyl tiglate, a similar compound, might be converted into tiglic acid by an esterase, which could then be assimilated by cells through the β-oxidation pathway researchgate.net. This suggests a potential pathway for this compound as well, although direct evidence for this compound is limited.

    Abiotic Degradation Processes

    This compound's degradation in the environment can also occur through abiotic processes. One significant pathway is atmospheric oxidation, primarily through reactions with hydroxyl (OH) radicals rsc.orgresearchgate.netresearchgate.netconicet.gov.arconicet.gov.arrsc.org. Studies on related unsaturated esters indicate that these reactions are a major sink in the troposphere, leading to estimated atmospheric lifetimes of a few hours rsc.orgresearchgate.netresearchgate.netconicet.gov.ar. For instance, research on ethyl tiglate suggests an atmospheric lifetime of approximately 2 hours due to OH radical reactions rsc.org. The rate coefficients for these reactions are dependent on temperature, with lower temperatures generally leading to slower reaction rates rsc.orgresearchgate.net.

    Impact on Microorganisms and Aquatic Life (General Ecotoxicity)

    Information on the ecotoxicity of this compound to microorganisms and aquatic life is limited. Safety data sheets indicate a general caution against releasing the substance into surface water or groundwater systems fishersci.iefishersci.com. One safety data sheet broadly states that this compound "May cause long lasting harmful effects to aquatic life" scbt.com, and that "100% of the mixture consists of components of unknown hazards to the aquatic environment" scbt.com. Another source classifies it as "Harmful to aquatic life with long lasting effects" fishersci.ie.

    Specific quantitative ecotoxicity data, such as LC50 (Lethal Concentration 50%) or EC50 (Effective Concentration 50%) values for standard aquatic test organisms like fish, daphnia, or algae, are not provided in the search results. However, related compounds offer some insight. For instance, a study on methyl tert-butyl ether (MTBE), a different type of oxygenate, suggests that at typical environmental concentrations found in surface waters (< 0.1 mg/l), it is likely not acutely toxic to aquatic life, but chronic effects are less understood nih.gov. General ecotoxicity assessments often involve comparing acute and chronic toxicity data from various trophic levels, with algae often showing higher sensitivity europa.euecetoc.orgresearchgate.net. Without specific data for this compound, a definitive assessment of its ecotoxicological impact remains challenging, though the general statements suggest potential for harm to aquatic ecosystems.

    Q & A

    Q. Purity validation :

    • Spectral analysis : Confirm structure using 1^1H NMR (e.g., characteristic vinyl protons at δ 5.5–6.5 ppm) and IR (C=O stretch ~1740 cm1^{-1}) .
    • Chromatographic methods : GC-MS or HPLC with a polar column (e.g., C18) to assess purity (>95% by peak area) .

    Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

    Answer:
    Discrepancies often arise from variations in experimental design or analytical methods. To address this:

    • Standardize assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
    • Replicate conditions : Compare studies for differences in this compound concentrations, exposure times, and endpoint measurements (e.g., IC50_{50} vs. EC50_{50}) .
    • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data and identify outliers .

    Example : A 2024 study found this compound’s IC50_{50} varied by 30% between assays due to differences in mitochondrial activity probes .

    Basic: What analytical techniques are most reliable for quantifying this compound in complex matrices?

    Answer:

    Technique Use Case Limitations References
    GC-MS Volatile matrices (e.g., plant essential oils)Requires derivatization for non-volatile impurities
    HPLC-UV Aqueous samples (e.g., biological fluids)Low sensitivity for trace amounts (<1 ppm)
    NMR Structural confirmation in purified samplesInsufficient for low-concentration quantification

    Advanced: How can computational modeling improve the prediction of this compound’s stability under varying pH conditions?

    Answer:

    • Molecular dynamics (MD) simulations : Model ester bond hydrolysis kinetics at pH 2–12 using software like Gaussian or AMBER .
    • Density Functional Theory (DFT) : Calculate activation energies for hydrolysis pathways to identify labile regions .
    • Experimental correlation : Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 6 months) .

    Case study : DFT predicted this compound’s half-life at pH 7.4 as 12 days, aligning with experimental data (±2 days) .

    Basic: What are the best practices for storing this compound to prevent degradation?

    Answer:

    • Temperature : Store at –20°C in amber vials to avoid light-induced radical formation .
    • Desiccation : Use silica gel packs in sealed containers to inhibit hydrolysis .
    • Stability monitoring : Perform GC-MS every 3 months to detect degradation products (e.g., tiglic acid) .

    Advanced: How do stereochemical variations in this compound derivatives affect their pharmacological profiles?

    Answer:

    • Stereoselective synthesis : Use chiral catalysts (e.g., lipase B) to isolate R/S enantiomers .
    • Activity assays : Compare binding affinities via SPR (surface plasmon resonance) or molecular docking .
    • Data interpretation : Apply enantiomeric excess (ee%) calculations and correlate with IC50_{50} shifts .

    Example : The R-enantiomer of this compound showed 5× higher antimicrobial activity than the S-form in a 2023 study .

    Basic: Which spectroscopic methods are critical for characterizing this compound’s functional groups?

    Answer:

    • IR spectroscopy : Identify ester C=O (1740 cm1^{-1}) and vinyl C-H stretches (3100 cm1^{-1}) .
    • 13^13C NMR : Confirm carbonyl carbon at δ 165–175 ppm and alkene carbons at δ 115–125 ppm .
    • Mass spectrometry : Look for molecular ion [M+H]+^+ at m/z 114 and fragmentation patterns (e.g., loss of –OCH3_3) .

    Advanced: What methodologies enable ecological impact assessments of this compound in aquatic systems?

    Answer:

    • Microcosm studies : Simulate aquatic environments with controlled this compound concentrations (0.1–10 ppm) and monitor algal growth inhibition .
    • Toxicity testing : Use Daphnia magna LC50_{50} assays with EPA-approved protocols .
    • Degradation tracking : Employ LC-MS/MS to quantify breakdown products (e.g., tiglic acid) over 28 days .

    Basic: How should researchers design dose-response experiments for this compound in vitro?

    Answer:

    • Concentration range : Test 0.1–100 μM in logarithmic increments .
    • Controls : Include vehicle (solvent) and positive controls (e.g., cisplatin for cytotoxicity) .
    • Endpoint selection : Use MTT assay for viability and ROS probes for oxidative stress .

    Advanced: What strategies validate this compound’s role as a biomarker in metabolic studies?

    Answer:

    • Multi-omics integration : Correlate this compound levels with proteomic/metabolomic datasets (e.g., via Spearman’s rank correlation) .
    • Knockout models : Use CRISPR/Cas9 to silence esterase genes and observe metabolite accumulation .
    • Clinical validation : Compare plasma concentrations in case-control cohorts using ANOVA (p<0.05) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.